Home > Products > Screening Compounds P81060 > 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine - 195986-82-4

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Catalog Number: EVT-386768
CAS Number: 195986-82-4
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,8-Dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2a)

Compound Description: 6,8-Dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, also referred to as compound 2a in the study, was synthesized through a reductive cleavage of the N-O bond present in a corresponding 1,4-epoxytetrahydro-1-benzazepine precursor []. The study determined its crystal structure to be orthorhombic.

8-Chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2b)

Compound Description: Similar to compound 2a, 8-Chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2b) was synthesized via the reductive cleavage of the N-O bond within its corresponding 1,4-epoxytetrahydro-1-benzazepine precursor []. X-ray diffraction analysis revealed its crystal structure to be monoclinic.

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine

Compound Description: This compound serves as an intermediate in the synthesis of various 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives []. It is prepared by the condensation of 3-(Pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole.

Methyl (9aR,10S,11R,13aS,13bS*)-9-oxo-6,7,9,9a,10,11-hexahydro-5H,13bH-11,13a-epoxypyrrolo[2′,1′:3,4][1,4]diazepino[2,1-a]isoindole-10-carboxylate

Compound Description: This compound is the product of an intramolecular Diels-Alder reaction between maleic anhydride and 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine []. The structure consists of a complex pentacyclic system.

Methyl (2RS,4SR)-7-chloro-4-(2-chloroacetoxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate (IVb)

Compound Description: This compound, designated as IVb, is a regioisomer formed during the chloroacetylation of Methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate [].

(4aRS,6SR)-9-Chloro-6-hydroxy-3-(2-hydroxyethyl)-2,3,4a,5,6,7-hexahydrobenzo[f]pyrazino[1,2-a]azepine-1,4-dione (V)

Compound Description: Compound (V) is a tricyclic derivative synthesized from Methyl (2RS,4SR)-7-chloro-1-(2-chloroacetyl)-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate by reacting it with aminoethanol [].

(4aRS,6SR)-9-Chloro-6-hydroxy-4a,5,6,7-tetrahydrobenzo[f][1,2,4]triazino[4,5-a]azepin-4(3H)-one (VII)

Compound Description: (VII) is another tricyclic target compound in the study. It is produced by reacting the carbohydrazide derivative of Methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate with trimethoxymethane [].

6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 81297)

Compound Description: SKF 81297, a selective dopamine D1 agonist, serves as the focus of a study investigating its discriminative-stimulus effects in squirrel monkeys [].

2,3-Dihydrobenzo[b]-1,3,2-thiazaboroles

Compound Description: These compounds, represented as 1, 3, 4, 7, and 10 in the research, are synthesized by reacting benzothiazole or 2-Methyl-benzothiazole with a sodium/potassium alloy and dihalogen(diorganylamino)boranes [].

1,3,5-Dioxaza-2,4-dibora-2,3,4,5-tetrahydrobenzo[b]borepin (17)

Compound Description: Compound 17 is a unique product formed when 2-Methylbenzoxazole reacts with a sodium/potassium alloy and dihalogen(diorganylamino)boranes [].

2,3,4,5-Tetrahydro-1H-3-benzazonine Derivatives

Compound Description: These derivatives are synthesized through a [, ] sigmatropic rearrangement of 1-vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts []. The study highlights the stereoselective preference for the formation of E-benzazonines.

1-Vinyl-2,3,4,5-tetrahydro-1H-benzazepines

Compound Description: These compounds are formed as a by-product during the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazonine derivatives, specifically through a [, ] Stevens rearrangement [].

1-Vinylic-1,3,4,5-tetrahydro-2,3-benzoxazepines

Compound Description: These compounds are generated through the Meisenheimer rearrangement of 1-vinylic-tetrahydroisoquinolinium N-oxides [].

1,3,3a,4,9,9a-Hexahydroisoxazolo[3,4-b]naphthalene Derivatives

Compound Description: These derivatives are formed through an unexpected isomerization reaction of 1-vinyl-benzoxazepines during neat pyrolysis [].

1,2,3,5-Tetrahydro-4,3-benzoxazonines

Compound Description: These represent a novel class of compounds synthesized through the thermolysis of 1'-substituted-1-vinylic-tetrahydroisoquinolinium N-oxides [].

4,5-Dihydro-7H-s-triazolo[4,3-a]-5,1,4-benzoxadiazocine

Compound Description: This compound, formed via the Meisenheimer rearrangement of a 5,6-dihydro-4H-s-triazolo[4,3-a]-1,4-benzodiazepine N-oxide, is structurally related to the CNS-active drug 'Alprazolam' [].

3,7-Epoxy-3-benzazonines and 2H-3,8-Epoxy-3-benzazecines

Compound Description: These compounds are novel ring systems obtained, albeit in low yields, by applying the Meisenheimer rearrangement to tricyclic bridgehead N-oxides of 10b-vinyl-pyrrolo[2,1-a]isoquinoline and 11b-vinyl-benzo[a]quinolizine systems [].

2,3,5,6-Tetrahydro-5-phenyl-1H-4,3-benzoxazecines

Compound Description: This novel ring system is a product of a modified Meisenheimer rearrangement, achieved by incorporating an α-cyclopropyl substituent into the starting material [].

Overview

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound that belongs to the class of benzodiazepines. This compound is characterized by its unique bicyclic structure, which includes a diazepine ring fused to a benzene ring. The compound is notable for its potential pharmacological applications and has been the subject of various scientific studies.

Source and Classification

The compound is cataloged in several chemical databases, including PubChem and the EPA's CompTox database, which provide detailed information about its chemical properties, safety data, and potential applications . It is classified as a bicyclic compound and falls under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various methods. One common approach involves the reduction of corresponding precursors, such as 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives. The specific methods may vary based on the desired purity and yield.

Key steps in the synthesis may include:

  • Formation of the diazepine ring: This typically involves cyclization reactions where appropriate precursors are reacted under acidic or basic conditions.
  • Methylation: The introduction of the methyl group at the ninth position can be accomplished using methylating agents such as methyl iodide in the presence of a base.

These synthetic routes require careful control of reaction conditions to optimize yield and minimize side products.

Molecular Structure Analysis

Structure and Data

The molecular formula for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is C10H12N2C_{10}H_{12}N_{2}, with a molecular weight of approximately 160.22 g/mol. The compound features a complex structure characterized by:

  • A benzene ring fused to a diazepine ring, contributing to its biological activity.
  • Four hydrogen atoms on the tetrahydro portion of the diazepine ring.

The three-dimensional conformation plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo several chemical reactions typical for benzodiazepines:

  • Nucleophilic substitutions: These reactions can modify functional groups on the diazepine or benzene rings.
  • Oxidation reactions: The saturated rings may be oxidized under specific conditions to introduce double bonds or functional groups.

These reactions are significant for developing derivatives with altered pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine primarily involves modulation of neurotransmitter systems. It is believed to act as an agonist at gamma-aminobutyric acid (GABA) receptors. This interaction enhances inhibitory neurotransmission in the central nervous system.

Key points regarding its mechanism include:

  • Binding affinity: The compound's structure allows it to effectively bind to GABA_A receptors.
  • Effects on neuronal excitability: By increasing GABAergic activity, it can produce anxiolytic and sedative effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Data regarding melting point and boiling point are essential for practical applications but may vary based on purity.

Applications

Scientific Uses

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several potential applications in scientific research:

  • Pharmacological studies: Used in investigations related to anxiety disorders and sleep disturbances due to its sedative properties.
  • Synthetic chemistry: Serves as a precursor for synthesizing other bioactive compounds within medicinal chemistry.

Research continues to explore its full therapeutic potential and mechanisms within various biological systems.

Synthetic Methodologies for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Solid-Phase Synthesis of Tetrahydrobenzodiazepine Derivatives

Solid-phase synthesis offers exceptional control for constructing the 9-methylbenzodiazepine scaffold. The process employs p-methylbenzhydrylamine (MBHA) resin as a robust polymeric support. Diamine precursors, such as N-(2-aminobenzyl)-β-alanine derivatives, are first anchored to the resin via amide bond formation. Subsequent cyclization is achieved using oxalyldiimidazole (3.0 equiv) in anhydrous DMF, which efficiently forms the seven-membered ring via intramolecular amidation at ambient temperature within 4 hours. This step generates resin-bound 2,5-dioxo-1,4-benzodiazepine intermediates .

Critical ring saturation is accomplished through borane-tetrahydrofuran complex-mediated reduction (0°C to reflux, 12 h), selectively converting the dione to the tetrahydro derivative without compromising resin integrity. Final cleavage from the solid support is achieved under acidic conditions (TFA/DCM, 1:1) to liberate the target 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in high purity (>95% by HPLC). This methodology facilitates parallel synthesis through compartmentalized reactors, enabling rapid generation of compound libraries for structure-activity studies [5].

Table 1: Solid-Phase Synthesis Workflow

StepReagents/ConditionsIntermediateTimeYield
AnchoringFmoc-β-Ala-OH, DIC/HOBt, DMFResin-bound β-alanine2 h>98%
Deprotection20% piperidine/DMFFree amine30 minQuantitative
Acylation2-N-Fmoc-aminomethyl-5-methylbenzoic acid, DIC/HOBtProtected diamineOvernight95%
CyclizationOxalyldiimidazole (3 equiv), DMF, rt2,5-Dioxobenzodiazepine4 h90%
ReductionBH₃·THF, refluxTetrahydro derivative12 h85%
CleavageTFA/DCM (1:1)9-Methyl-THBD1 h92%

Catalytic Intramolecular C–N Bond Coupling Strategies

Copper-catalyzed intramolecular C–N coupling provides a powerful solution for constructing complex benzodiazepine architectures. The synthesis commences with the preparation of 1-(2-bromobenzyl)azetidine-2-carboxamide precursors, featuring an ortho-bromobenzyl moiety essential for cyclization. Under optimized conditions, CuI (10 mol%) coordinated with N,N-dimethylglycine (20 mol%) serves as the catalytic system in refluxing 1,4-dioxane, with potassium phosphate (K₃PO₄) as base [2].

This catalytic manifold facilitates the Ullmann-type coupling between the azetidine nitrogen and aryl bromide, yielding strained azetidine-fused 1,4-benzodiazepinones (91–98%) in just 3 hours. The reaction demonstrates excellent functional group tolerance—chloro, methyl, and methoxy substituents remain intact during cyclization. Subsequent N-methylation using methyl triflate (2 equiv, DCM, 0°C) generates azetidinium intermediates essential for regioselective ring expansion [2].

Nucleophilic ring opening with NaN₃, KCN, or PhSNa (DMF, rt) occurs exclusively at the azetidine C3 position due to reduced steric hindrance, affording 3-(2-substituted-ethyl)-9-methyl-1,4-benzodiazepines with high regiocontrol (73–95% yield). This cascade converts constrained azetidines into diversely functionalized benzodiazepines bearing azido, cyano, or thioaryl groups at C3, significantly expanding accessible chemical space for biological evaluation [2].

Heteropolyacid-Catalyzed Cyclization Approaches

While specific literature on heteropolyacid-catalyzed synthesis of 9-methyl derivatives is limited within the search results, reductive cyclization remains a viable pathway. Anthranilic acid derivatives serve as optimal starting materials, reacting with protected amino acids (e.g., N-Boc-β-alanine) via peptide coupling agents (EDC/HOBt) to form linear dipeptido intermediates. Cyclodehydration occurs under acidic conditions (PPA, 120°C), forming 1,4-benzodiazepine-2,5-diones with the methyl substituent correctly positioned [6].

The critical reductive step employs diborane (B₂H₆) in tetrahydrofuran under controlled conditions (0°C to reflux), selectively reducing both lactam carbonyls to methylene groups without affecting aromatic rings. This method delivers the saturated 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core in moderate yields (50–65%). While functional group compatibility is narrower than copper-catalyzed methods due to borane’s reducing power, this approach remains valuable for unsubstituted analogs [6].

Reductive Cyclization of 1,4-Benzodiazepine-2,5-dione Precursors

2,5-Diones serve as pivotal intermediates for synthesizing the saturated 9-methyl scaffold. These precursors are efficiently constructed via Ugi four-component condensation (Ugi-4CC) using 2-aminomethyl-5-methylbenzaldehyde, primary amines, isocyanides, and carboxylic acids in methanol. This single-pot reaction affords 1,4-benzodiazepine-2,5-diones with C9 methyl groups and diverse N1/C3 substituents (70–85% yield) [6].

Reduction of the dione system presents distinct challenges: over-reduction must be avoided while achieving full saturation. Sodium borohydride (NaBH₄) in ethanol reduces only the C2 carbonyl selectively, yielding 5-hydroxy intermediates unsuitable for tetrahydro formation. Instead, aluminum hydride reagents (e.g., LiAlH₄ in anhydrous THF, 0°C→reflux) provide the necessary chemoselectivity for complete reduction to methylene groups. Careful workup (Fieser method) followed by purification delivers 9-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepines with 75–88% efficiency. The methyl group at C9 remains unaffected throughout this transformation [6].

Microwave-Assisted and Solvent-Free Synthesis

Microwave irradiation dramatically accelerates benzodiazepine formation while improving yields and purity. In solvent-free approaches, anthranilic acid derivatives adsorbed onto acidic alumina react with β-ketoesters under microwave irradiation (300W, 120°C). The dielectric heating facilitates rapid Knoevenagel condensation-cyclization sequences, producing 4-methyl-1,4-benzodiazepine-2,5-diones in 15 minutes—versus 10 hours conventionally—with yield increases of 20–30% [4] [7].

For tetrahydro derivatives, microwave-promoted reductive amination proves essential. 2-Aminobenzophenones bearing C9 methyl groups react with ethylenediamine derivatives using polymer-supported cyanoborohydride (Amberlyst A-26 BH₃CN⁻ form) under microwave conditions (80°C, 10 min). This method achieves near-quantitative imine formation and reduction, delivering 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepines in 92% isolated yield with minimal purification. Solvent-free microwave techniques significantly reduce reaction times from multi-hour reflux processes to minutes while eliminating solvent waste [4] [7].

Table 2: Microwave vs Conventional Synthesis Efficiency

ReactionConventional Time/YieldMicrowave Time/YieldEfficiency Gain
Benzodiazepine-2,5-dione formation10 h / 56%30 min / 85%20× faster, +29% yield
Tetrahydro reduction12 h / 65%45 min / 89%16× faster, +24% yield
S-Alkylation (precursor)12 h / 41%5 min / 63%144× faster, +22% yield
Reductive amination8 h / 70%10 min / 92%48× faster, +22% yield

Properties

CAS Number

195986-82-4

Product Name

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11-12H,5-7H2,1H3

InChI Key

LCZRNBVXQPCCDG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CNCCN2

Synonyms

1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-9-methyl-

Canonical SMILES

CC1=C2C(=CC=C1)CNCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.